molecular formula C2HF3O B1598356 Difluoroacetyl fluoride CAS No. 2925-22-6

Difluoroacetyl fluoride

Cat. No.: B1598356
CAS No.: 2925-22-6
M. Wt: 98.02 g/mol
InChI Key: CRLSHTZUJTXOEL-UHFFFAOYSA-N
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Description

Difluoroacetyl fluoride is a chemical compound with the molecular formula C₂HF₃O and a molecular weight of 98.0239 g/mol . It is a colorless, volatile liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both fluorine and acyl fluoride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoroacetyl fluoride can be synthesized through several methods. One common method involves the reaction of 1,1,2,2-tetrafluoroethyl ethyl ether with a catalyst under specific conditions. The reaction typically occurs at temperatures between 140-160°C . Another method involves the reaction of trichloroethylene with oxygen in the presence of a trialkyl boron catalyst to produce dichloroacetyl chloride, which is then fluorinated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of rare earth metal oxides as catalysts is common in industrial settings . These methods are designed to be efficient and cost-effective, making this compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Difluoroacetyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen fluoride and strong Lewis acids like antimony pentafluoride (SbF₅) . These reactions often require low temperatures and controlled environments to ensure the stability of the products.

Major Products Formed

The major products formed from reactions involving this compound include protonated α-fluoroalcohols and various fluorinated organic compounds .

Mechanism of Action

The mechanism of action of difluoroacetyl fluoride involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Additionally, it can participate in electrophilic addition reactions, particularly in the presence of strong acids . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of intermediate species.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to difluoroacetyl fluoride include:

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and acyl fluoride functional groups, which confer distinct reactivity and stability characteristics. This makes it particularly useful in specialized chemical syntheses and industrial applications .

Properties

IUPAC Name

2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLSHTZUJTXOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381191
Record name 2,2-difluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2925-22-6
Record name 2,2-difluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stainless steel reaction tube having an inner diameter of 23 mm and a length of 400 mm was packed with granular anhydrous calcium chloride (63 g, 120 cc; available from Junsei Chemical Co., Ltd. (particle size: about 2.5 to 3.5 mm)). While flowing nitrogen at 50 cc/min into the reaction tube, the reaction tube was heated at a setting temperature of 160° C. The flow of the nitrogen was stopped simultaneously with feeding the difluoroacetyl fluoride, which had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds). It was observed that a heat spot of 10 to 20° C. was generated in the vicinity of the inlet of the reaction tube and shifted toward the outlet of the reaction tube with the passage of time. The outlet gas was sampled and analyzed over time by the gas chromatograph. It was confirmed by the experimental results that difluoroacetyl chloride (DFAC) and difluoroacetyl fluoride (DFAF) were contained in the gas sample. The experimental results are graphed in FIG. 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of difluoroacetyl fluoride in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing various fluorinated compounds. One prominent application is in preparing difluoromethyl-substituted pyrazol-4-ylcarboxylic acids and their esters []. It also acts as a precursor for synthesizing perfluoro vinyl ether containing a carboxylic acid group by producing compounds like α-methoxycarbonyl this compound and 3,3,3-trichloro difluoropropionyl fluoride []. Additionally, it plays a crucial role in developing a palladium-catalyzed decarbonylative difluoromethylation reaction for aryl neopentylglycol boronate esters [].

Q2: How is this compound synthesized?

A2: this compound can be synthesized through a two-step process [, ]. First, dichloroacetyl chloride reacts with hydrofluoric acid in a gaseous phase using a chromium-based catalyst. This reaction yields this compound, which is then hydrolyzed in the subsequent step to obtain difluoroacetic acid.

Q3: What is known about the thermal decomposition of difluoroacetic acid, a product of this compound hydrolysis?

A3: The thermal decomposition of difluoroacetic acid, studied between 254–382 °C using silica, primarily yields carbon monoxide, formyl fluoride, carbon dioxide, silicon tetrafluoride, and this compound []. This decomposition is believed to initiate with the elimination of hydrogen fluoride, followed by the formation of carbon monoxide and formyl fluoride, which then further decomposes.

Q4: Are there any spectroscopic studies on this compound?

A4: Yes, infrared and Raman spectroscopy have been employed to study the conformational stability of this compound []. These studies, combined with normal coordinate analysis, ab initio calculations, and vibrational assignments, provide insights into the molecule's structural features.

Q5: Has the rotational isomerism of this compound been investigated?

A5: Yes, microwave spectroscopy has been used to study the rotational isomerism of this compound []. This research delves into understanding the different spatial arrangements of atoms within the molecule and their relative energies.

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